2-ethoxy-N-isopentylbenzamide
Description
2-Ethoxy-N-isopentylbenzamide is a benzamide derivative characterized by a 2-ethoxy substituent on the benzoyl ring and an isopentyl (3-methylbutyl) group attached to the amide nitrogen. Benzamides are widely explored for their biological activities, including enzyme inhibition and antimicrobial properties . The ethoxy group may enhance lipophilicity, while the branched isopentyl chain could influence steric interactions in target binding .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32g/mol |
IUPAC Name |
2-ethoxy-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C14H21NO2/c1-4-17-13-8-6-5-7-12(13)14(16)15-10-9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,15,16) |
InChI Key |
UNYRYJDVRXPJQX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NCCC(C)C |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
N-(2-Ethylhexyl)benzamide Substituents: Benzamide with a linear 2-ethylhexyl chain. Molecular Weight (MW): 233.35 g/mol .
N-(2,2-Diphenylethyl)-4-nitrobenzamide
- Substituents: 4-nitrobenzoyl group with a bulky diphenylethyl chain.
- Characterization: Validated via ESI-HRMS and MS/MS fragmentation .
N-(2-Aminoethyl)-N-benzyloxyphenyl benzamides Substituents: Benzyloxy-phenyl and aminoethyl groups. Biological Activity: Potent inhibitors of Trypanosoma brucei (IC₅₀ values in micromolar range) .
2-Aminobenzamides Substituents: Amino group at the 2-position. Properties: Enhanced solubility due to polar amino group; used in glycosylation studies .
Physicochemical Properties
| Compound | MW (g/mol) | logP* | Solubility (Water) | Key Substituents |
|---|---|---|---|---|
| 2-Ethoxy-N-isopentylbenzamide | ~263.35† | ~3.2 | Low | 2-ethoxy, N-isopentyl |
| N-(2-Ethylhexyl)benzamide | 233.35 | 3.8 | Insoluble | N-2-ethylhexyl |
| N-(2,2-Diphenylethyl)-4-nitrobenzamide | ~362.40 | ~4.5 | Insoluble | 4-nitro, N-diphenylethyl |
| 2-Aminobenzamide | 136.15 | 1.1 | Moderate | 2-amino |
*Calculated using fragment-based methods. †Estimated based on structural similarity.
Key Observations :
- The 2-ethoxy group in the target compound increases hydrophobicity compared to 2-aminobenzamides but reduces it relative to nitro-substituted analogues .
- Branched alkyl chains (e.g., isopentyl, ethylhexyl) reduce water solubility but may improve membrane permeability .
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